molecular formula C12H8BrN3 B8437019 5-Bromo-3-(phenylethynyl)pyrazin-2-amine

5-Bromo-3-(phenylethynyl)pyrazin-2-amine

Cat. No. B8437019
M. Wt: 274.12 g/mol
InChI Key: BJAMXDIRSPZEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(phenylethynyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H8BrN3 and its molecular weight is 274.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(phenylethynyl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(phenylethynyl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

5-bromo-3-(2-phenylethynyl)pyrazin-2-amine

InChI

InChI=1S/C12H8BrN3/c13-11-8-15-12(14)10(16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,(H2,14,15)

InChI Key

BJAMXDIRSPZEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=CN=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylacetylene (969.2 mg, 1.044 mL, 9.490 mmol) was added dropwise to a solution of 3,5-dibromopyrazin-2-amine (2 g, 7.908 mmol), triethylamine (8.002 g, 11.02 mL, 79.08 mmol), copper (I) iodide (180.7 mg, 0.9490 mmol) and Pd(PPh3)4 (456.9 mg, 0.3954 mmol) in DMF (24 mL) and the resulting solution heated at 120° C. for 10 minutes. The reaction mixture was cooled to ambient temperature and diluted with EtOAc (20 mL) and 1 MHCl/brine (10 mL/10 mL) and the layers separated. The aqueous layer was extracted with ethyl acetate (2×20 mL) and combined organics washed with brine (2×20 mL), dried over (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion™, 80 g column, eluting with 0 to 50% EtOAc/Petroleum Ether, loaded in DCM) to give the sub-tile compound as an off-white solid (1.53 g, 70%). 1H NMR (400.0 MHz, DMSO) δ 7.04 (br s, 2H), 7.46-7.50 (m, 3H), 7.75-7.77 (m, 2H) and 8.13 (s, 1H) ppm; (ES+) 275.8.
Quantity
1.044 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.02 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
180.7 mg
Type
catalyst
Reaction Step One
Quantity
456.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
70%

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